N-Pyridin-4-yl-guanidine
Overview
Description
N-Pyridin-4-yl-guanidine is a heterocyclic compound that features a pyridine ring substituted with a guanidine group at the 4-position. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both the pyridine and guanidine moieties endows it with unique chemical properties that can be exploited in various chemical and biological contexts.
Mechanism of Action
Mode of Action
The mode of action of N-Pyridin-4-yl-guanidine is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties play a crucial role in the bioavailability of the compound. Understanding the pharmacokinetics of this compound will provide insights into its efficacy and potential side effects .
Result of Action
It is believed that this compound has a broad range of effects at the molecular and cellular levels, contributing to its overall action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
N-Pyridin-4-yl-guanidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which has implications for various metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to altered cellular lipid profiles . Additionally, it can impact cell signaling pathways such as the AMPK pathway, which plays a role in energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on lipid metabolism and energy homeostasis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects on lipid metabolism and energy balance . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, with potential implications for conditions such as obesity and metabolic syndrome.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This localization is likely due to its interactions with lipid transport proteins and its role in lipid metabolism.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . It may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These localizations are crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyridin-4-yl-guanidine typically involves the reaction of pyridine-4-carboxylic acid with guanidine. One common method includes the following steps:
Formation of Pyridine-4-carboxylic Acid Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.
Reaction with Guanidine: The pyridine-4-carbonyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-Pyridin-4-yl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-Pyridin-4-yl-guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a guanidine group.
Pyridine-4-thiol: Contains a thiol group at the 4-position instead of a guanidine group.
Pyridine-4-amine: Features an amine group at the 4-position.
Uniqueness: N-Pyridin-4-yl-guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. The guanidine group enhances the compound’s ability to form multiple hydrogen bonds and electrostatic interactions, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-pyridin-4-ylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBDNUGPOARAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479439 | |
Record name | N-Pyridin-4-yl-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425376-94-9 | |
Record name | N-Pyridin-4-yl-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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